molecular formula C17H12BrFN2O3S B2496403 methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865249-06-5

methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2496403
CAS No.: 865249-06-5
M. Wt: 423.26
InChI Key: KBLMQXSESFVDRE-JZJYNLBNSA-N
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Description

Methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of bromine, fluorine, and benzothiazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-bromobenzoyl chloride with 2-aminothiophenol to form the benzothiazole core. This intermediate is then reacted with fluoroacetate under controlled conditions to introduce the fluoro group. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, chromatography, and distillation to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes and receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzothiazole: Shares the benzothiazole core but lacks the fluoro and ester groups.

    4-Fluorobenzothiazole: Contains the fluoro group but lacks the bromine and ester groups.

    Benzothiazole-2-carboxylate: Similar ester functionality but different substituents on the benzothiazole ring.

Uniqueness

Methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to the combination of bromine, fluorine, and ester functionalities, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O3S/c1-24-14(22)9-21-15-12(19)7-4-8-13(15)25-17(21)20-16(23)10-5-2-3-6-11(10)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLMQXSESFVDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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